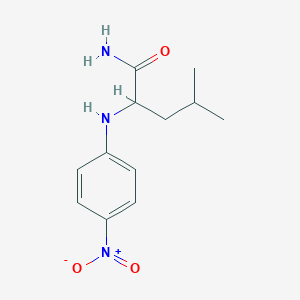

4-Methyl-2-(4-nitroanilino)pentanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(4-nitroanilino)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-8(2)7-11(12(13)16)14-9-3-5-10(6-4-9)15(17)18/h3-6,8,11,14H,7H2,1-2H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEQEPUANFBFEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4178-93-2 | |

| Record name | L-Leucine-p-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004178932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Fundamental Role of Chromogenic Substrates in Enzymology

Chromogenic substrates are indispensable tools in enzymology, providing a straightforward and visually interpretable method for studying enzyme kinetics and activity. austintommy.com.ng These synthetic molecules are designed to mimic the natural substrates of specific enzymes. dcfinechemicals.com The core principle behind their function lies in a specific enzymatic reaction that results in a measurable color change. austintommy.com.ng

A typical chromogenic substrate consists of two key components: a substrate moiety that is recognized and bound by the target enzyme, and a chromophore, a chemical group that is colorless when part of the substrate molecule. dcfinechemicals.com When the enzyme catalyzes the cleavage of the bond between the substrate and the chromophore, the chromophore is released. dcfinechemicals.com This liberated chromophore is colored, and the intensity of this color, which can be quantified using a spectrophotometer, is directly proportional to the enzyme's activity. dcfinechemicals.comontosight.ai

The applications of chromogenic substrates are extensive and span various scientific disciplines:

Enzyme Assays: They are fundamental in studying the kinetics and specificity of enzymes like proteases and phosphatases. austintommy.com.ng

Clinical Diagnostics: Chromogenic substrates are crucial for detecting and quantifying enzymes that serve as biomarkers for various diseases, such as alkaline phosphatase in liver function tests. austintommy.com.ng

Microbiology: They are used in specialized culture media to identify and differentiate microorganisms based on their specific enzymatic activities. sigmaaldrich.com

Western Blotting and ELISA: In these immunoassays, chromogenic substrates are used to visualize the presence of a target protein through an enzyme-linked antibody, producing a colored precipitate. dcfinechemicals.comabcam.com

The advantages of using chromogenic substrates include their high sensitivity, specificity, and the relative simplicity and speed of the assay procedures. austintommy.com.ngontosight.ai They often provide a cost-effective alternative to other enzyme assay methods. ontosight.ai

Historical Development and Significance of L Leucine P Nitroanilide As a Reference Substrate

The development of chromogenic substrate technology in the early 1970s marked a significant advancement in biochemical research and clinical diagnostics. diapharma.com Among these, L-leucine-p-nitroanilide, also known as L-Leu-pNA, emerged as a key substrate, particularly for the study of aminopeptidases. ontosight.ai Aminopeptidases are a class of proteolytic enzymes that cleave amino acids from the N-terminus of proteins and peptides. nih.gov

L-leucine-p-nitroanilide is specifically designed to be a substrate for leucine (B10760876) aminopeptidase (B13392206) (LAP), an enzyme found in a wide range of organisms, from bacteria to mammals. ontosight.ainih.gov The L-leucine portion of the molecule is recognized and bound by the active site of LAP. The enzyme then hydrolyzes the amide bond, releasing p-nitroaniline, a yellow-colored chromophore that absorbs light at a wavelength of 405-410 nm. ontosight.aifujifilm.com The rate of p-nitroaniline formation provides a direct measure of LAP activity. fujifilm.com

The significance of L-leucine-p-nitroanilide as a reference substrate is underscored by its widespread use in various research and diagnostic applications:

Enzyme Characterization: It has been instrumental in characterizing the kinetic properties of leucine aminopeptidases from diverse sources, including porcine kidney, barley seedlings, and various bacteria. nih.govresearchgate.netnih.gov

Inhibitor Screening: The substrate is routinely used in assays to screen for and characterize inhibitors of aminopeptidases, which is crucial for drug discovery efforts. nih.govscirp.org

Clinical Diagnostics: Assays using L-leucine-p-nitroanilide are employed for the quantitative determination of leucine aminopeptidase activity in clinical samples like serum or plasma, which can be indicative of certain medical conditions. fujifilm.com

Cellular and Molecular Biology: It is used to measure LAP activity in cell extracts and to study the role of these enzymes in various biological processes. nih.govnih.gov

The following table provides a summary of the key properties of L-leucine-p-nitroanilide:

| Property | Value |

| Chemical Formula | C₁₂H₁₇N₃O₃ |

| Molecular Weight | 251.28 g/mol sigmaaldrich.com |

| Appearance | Powder sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in water (25 mg/mL) and ethanol (B145695) (50 mg/mL). sigmaaldrich.comsigmaaldrich.com |

| Wavelength of Max. Absorbance (of p-nitroaniline) | 405-410 nm ontosight.aifujifilm.com |

Scope and Research Trajectories Pertaining to L Leucine P Nitroanilide

Characterization of L-Leucine-p-nitroanilide as a Substrate for Aminopeptidases

L-Leucine-p-nitroanilide, often abbreviated as L-Leu-pNA, serves as a well-established chromogenic substrate for the determination of aminopeptidase activity, particularly that of leucine aminopeptidase (LAP). ontosight.aisigmaaldrich.com Its utility in biochemical assays stems from the specific cleavage of the amide bond between the L-leucine residue and the p-nitroanilide moiety by these enzymes. ontosight.aimedkoo.com This enzymatic action releases p-nitroaniline, a yellow-colored compound that allows for the spectrophotometric monitoring of enzyme activity. ontosight.aimarquette.edu

Specificity for Leucine Aminopeptidase (LAP) and Related Exopeptidases

L-Leucine-p-nitroanilide is specifically designed to be a substrate for exopeptidases that cleave N-terminal amino acid residues, with a pronounced specificity for leucine aminopeptidases. ontosight.aisigmaaldrich.comscientificlabs.ie Various studies have demonstrated its use in characterizing LAPs from diverse sources, including porcine kidney, Aeromonas proteolytica, Bacillus species, and others. marquette.edunih.govmdpi.comkoreascience.kr For instance, the aminopeptidase from Aeromonas proteolytica (AAP) efficiently hydrolyzes L-leucine-p-nitroanilide. marquette.edu Similarly, recombinant leucine aminopeptidase (rLAP) from Vibrio proteolyticus and LAP from Bacillus kaustophilus CCRC 11223 also exhibit high activity towards this substrate. mdpi.comnih.gov While highly specific for LAPs, some studies indicate that other aminopeptidases can also hydrolyze L-Leu-pNA, albeit often at lower rates. For example, an aminopeptidase from Streptomyces rimosus showed a preference for basic amino acids but could still hydrolyze L-Leu-pNA. koreascience.kr The commercial enzyme preparation Flavourzyme®, known to contain a mixture of endo- and exopeptidases, also utilizes L-leucine-p-nitroanilide to specifically measure its exopeptidase activity. oup.com

The specificity of the enzymatic reaction is primarily dictated by the enzyme's active site, which recognizes the L-leucine residue. However, the nature of the leaving group, p-nitroaniline, can also influence the reaction kinetics, as it is considered an activated leaving group that facilitates hydrolysis. pnas.orgpnas.org The compound is widely used in various assay formats, including those for purified enzymes, cell extracts, and in screening for potential enzyme inhibitors. medkoo.comscientificlabs.ie

Products of L-Leucine-p-nitroanilide Hydrolysis: L-Leucine and p-Nitroaniline

The enzymatic hydrolysis of L-leucine-p-nitroanilide by a leucine aminopeptidase results in the cleavage of the peptide bond. This reaction yields two products: the amino acid L-leucine and the chromogenic compound p-nitroaniline. marquette.edunih.govpnas.org

The release of p-nitroaniline, which absorbs light maximally at a specific wavelength (typically around 405-410 nm), is the basis for the colorimetric assay. ontosight.aimarquette.edu The rate of p-nitroaniline formation is directly proportional to the enzymatic activity under defined conditions. ontosight.aifujifilm.com This allows for the continuous and quantitative measurement of the enzyme's catalytic rate. pnas.orgpnas.org The other product, L-leucine, is a natural amino acid. nih.gov

Enzymatic Reaction Kinetics with L-Leucine-p-nitroanilide

The hydrolysis of L-leucine-p-nitroanilide by aminopeptidases is a model system for studying enzyme kinetics, allowing for the determination of key parameters that describe the efficiency and mechanism of the enzyme.

Determination of Steady-State Kinetic Parameters (K_m, k_cat)

The steady-state kinetic parameters, Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat), are crucial for characterizing an enzyme's activity. For the hydrolysis of L-leucine-p-nitroanilide, these parameters are typically determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation. marquette.edupnas.org

The K_m value represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max) and is an indicator of the enzyme's affinity for the substrate. A lower K_m value generally suggests a higher affinity. The k_cat , or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

Several studies have reported the K_m and k_cat values for the hydrolysis of L-leucine-p-nitroanilide by various aminopeptidases. These values can vary significantly depending on the enzyme source, purity, and the specific assay conditions such as pH, temperature, and the presence of metal ions. nih.govnih.gov

Table 1: Steady-State Kinetic Parameters for the Hydrolysis of L-Leucine-p-nitroanilide by Various Aminopeptidases

| Enzyme Source | K_m (µM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) | Reference |

| Aeromonas proteolytica (AAP) | 17 | 60 | 3.5 x 10⁶ | marquette.edu |

| Aeromonas proteolytica (AAP) | 19 | - | - | marquette.edu |

| Aeromonas proteolytica (E151H-AAP mutant) | 25.5 | 0.033 | 1.3 x 10³ | marquette.edu |

| Porcine Kidney Leucine Aminopeptidase | - | - | - | nih.gov |

| Recombinant Vibrio proteolyticus LAP (rLAP) | - | - | 3.87 x 10³ (min⁻¹µM⁻¹) | nih.gov |

| Aminopeptidase from Pronase | - | - | - | ntu.edu.tw |

| Escherichia coli PepA | - | - | 8.3 x 10³ (mM⁻¹s⁻¹) | pnas.org |

| Bacillus stearothermophilus Aminopeptidase I | - | - | - | pnas.org |

Note: The table presents a selection of reported kinetic parameters. Direct comparison should be made with caution due to variations in experimental conditions across different studies.

Influence of Enzyme Concentration on Hydrolysis Rate

Under conditions where the substrate concentration is not limiting, the rate of L-leucine-p-nitroanilide hydrolysis is directly proportional to the concentration of the active enzyme. researchgate.net This linear relationship is fundamental to enzymatic assays, as it allows for the determination of enzyme concentration or activity in a given sample by measuring the reaction rate. A continuous spectrophotometric assay can be used to monitor the production of p-nitroaniline over time, and the initial slope of this progress curve is a measure of the initial reaction velocity. researchgate.net

Mechanistic Insights into L-Leucine-p-nitroanilide Hydrolysis

Studies on the enzymatic hydrolysis of L-leucine-p-nitroanilide have provided significant insights into the catalytic mechanisms of aminopeptidases, particularly the role of metal ions and key active site residues. Many leucine aminopeptidases are metalloenzymes, often containing one or two zinc ions in their active site that are crucial for catalysis. pnas.orgnih.gov

Density functional theory (DFT) studies on a binuclear zinc-containing leucine aminopeptidase have elucidated a general acid/base mechanism for the hydrolysis of L-leucine-p-nitroanilide. This mechanism involves two main steps: the formation of a gem-diolate intermediate and the subsequent cleavage of the peptide bond. nih.gov The rate-limiting step for this substrate was identified as the cleavage of the peptide bond, with a calculated energy barrier that aligns well with experimental data. nih.gov

Furthermore, research has highlighted the role of a bicarbonate ion as a general base in the catalytic mechanism of some leucine aminopeptidases. This bicarbonate, bound near the catalytic zinc ions, is proposed to facilitate the transfer of a proton from a zinc-bridging water molecule (the nucleophile) to the leaving group, p-nitroaniline. pnas.orgpnas.orgacs.org The presence of bicarbonate has been shown to activate the enzyme, leading to an increase in the turnover number (k_cat). pnas.orgpnas.org

The pH of the reaction environment also significantly influences the kinetic parameters, affecting the ionization states of key catalytic residues in the enzyme's active site. marquette.edunih.gov Studies on mutant enzymes, such as the E151H variant of the aminopeptidase from Aeromonas proteolytica, have further clarified the roles of specific amino acid residues in the catalytic mechanism. marquette.edunih.gov

Role of Active Site Metal Ions in Catalysis

Metalloaminopeptidases utilize one or two metal ions as cofactors that are indispensable for their catalytic function. These ions are typically located in the enzyme's active site and play multiple critical roles in the hydrolysis of substrates like L-Leucine-p-nitroanilide.

The most common metal ion found in these enzymes is zinc (Zn²⁺). Many aminopeptidases, such as leucine aminopeptidase (LAP) and the aminopeptidase from Aeromonas proteolytica (AAP), are di-zinc enzymes, meaning they contain two zinc ions in their active site. acs.orgpnas.org These two metal ions can have distinct roles and affinities. For instance, in some enzymes, one site (the "tight" affinity site) may be essential for structural integrity and initial substrate binding, while the second site (the "weak" affinity site) is crucial for the catalytic step itself. acs.orgnih.gov The presence of both metal ions is often necessary for full catalytic activity. uniprot.org

The primary role of the active site metal ion(s) is to activate a water molecule for nucleophilic attack. In di-zinc enzymes, a water molecule often bridges the two metal ions. pnas.orgrsc.org The Lewis acidity of the zinc ions polarizes the O-H bonds of the water molecule, lowering its pKa and facilitating its deprotonation to form a highly reactive hydroxide (B78521) ion (OH⁻). acs.orgnih.gov This metal-bound hydroxide acts as the potent nucleophile that attacks the carbonyl carbon of the scissile peptide bond in L-Leucine-p-nitroanilide. acs.orgnih.govmarquette.edu

Beyond generating the nucleophile, the metal ions also function to:

Stabilize the Substrate: One of the metal ions typically coordinates with the carbonyl oxygen of the substrate's peptide bond, polarizing it and increasing its susceptibility to nucleophilic attack. rsc.orgnih.gov

Stabilize the Transition State: The metal ions help to stabilize the negative charge that develops on the oxygen atom during the formation of the tetrahedral intermediate. pnas.orgacs.org

The type of metal ion present in the active site can significantly modulate the enzyme's catalytic efficiency. While many aminopeptidases are zinc-dependent, studies have shown that substituting zinc with other divalent cations like Cobalt (Co²⁺), Manganese (Mn²⁺), or Magnesium (Mg²⁺) can alter the kinetic parameters for the hydrolysis of L-Leucine-p-nitroanilide. uniprot.orgnih.govntu.edu.tw For example, in aminopeptidase A (PepA) from Escherichia coli, bicarbonate activation is observed when L-leucine-p-nitroanilide is the substrate. pnas.org The enzyme from pronase shows enhanced activity with several metal ions, with Calcium (Ca²⁺) having the most prominent effect. ntu.edu.tw The nature of the metal ion can influence the geometry of the active site and the electrophilicity of the metal center, thereby tuning the enzyme's reactivity. acs.org

Proposed Catalytic Pathways and Intermediates

The hydrolysis of L-Leucine-p-nitroanilide by di-zinc aminopeptidases is proposed to proceed via a general acid-base catalytic mechanism. The reaction involves several key steps and the formation of a characteristic intermediate.

Substrate Binding: The L-Leucine-p-nitroanilide substrate binds to the active site. The carbonyl oxygen of the scissile amide bond coordinates to one of the zinc ions (often designated Zn1), while the N-terminal amino group may interact with the other zinc ion (Zn2) or other active site residues. rsc.org

Nucleophilic Attack and Intermediate Formation: The metal-activated hydroxide ion, typically bridging the two zinc ions, performs a nucleophilic attack on the polarized carbonyl carbon of the substrate. rsc.orgnih.gov This attack leads to the formation of a high-energy, short-lived tetrahedral gem-diolate intermediate. pnas.orgnih.gov In this intermediate, the formerly carbonyl oxygen becomes an oxyanion, which is stabilized by its coordination to both zinc ions. uni-leipzig.de

Proton Transfer and General Base Catalysis: A crucial step in the breakdown of the tetrahedral intermediate is the protonation of the nitrogen atom of the p-nitroaniline leaving group. This makes it a better leaving group. It has been proposed that a bicarbonate ion (HCO₃⁻), held in place by an arginine residue near the active site, acts as a general base. pnas.orgacs.org This bicarbonate ion facilitates the proton transfer by accepting a proton from the zinc-bridging water/hydroxide and shuttling it to the leaving group's amino group. pnas.orgpnas.org In other related enzymes, a carboxylate side chain (e.g., from a glutamate (B1630785) residue) may perform this role. pnas.org

Intermediate Collapse and Product Release: Following protonation of the leaving group, the C-N bond of the original amide linkage is cleaved. The protonated p-nitroaniline is released from the active site. The other product, L-Leucine, remains transiently coordinated to the metal center before its eventual release, regenerating the enzyme for another catalytic cycle.

The rate-limiting step for the reaction with L-leucine-p-nitroanilide in some leucine aminopeptidases has been identified as the cleavage of the peptide bond (step 4). nih.govresearchgate.net Computational studies using density functional theory have helped to elucidate the energetics of this pathway, showing that the mechanism utilizing a hydroxyl nucleophile is consistent with experimentally determined activation barriers. nih.gov

Spectrophotometric Assay Development and Optimization

The foundation of measuring aminopeptidase activity using L-Leucine-p-nitroanilide lies in spectrophotometry, a technique that measures the amount of light absorbed by the colored product of the enzymatic reaction.

Principles of Colorimetric Detection of p-Nitroaniline

The enzymatic hydrolysis of the colorless substrate, L-Leucine-p-nitroanilide, by an aminopeptidase releases L-leucine and p-nitroaniline. sigmaaldrich.com The product, p-nitroaniline, is a chromophore, meaning it absorbs light at a specific wavelength. This property is the cornerstone of the colorimetric assay.

The concentration of p-nitroaniline can be determined by measuring the absorbance of the solution at or near its maximum absorbance wavelength (λmax), which is typically around 405 nm. mdpi.comfrontiersin.orgnih.gov According to the Beer-Lambert Law, the absorbance of the solution is directly proportional to the concentration of the absorbing species (p-nitroaniline) and the path length of the light through the solution. The molar extinction coefficient (ε) of p-nitroaniline at a specific pH and wavelength is a constant that relates absorbance to molar concentration. For p-nitroaniline at 405 nm, the molar extinction coefficient is often cited as 9,620 M⁻¹cm⁻¹ to 10,800 M⁻¹cm⁻¹. nih.govkoreascience.krmarquette.edu

The reaction can be summarized as follows: L-Leucine-p-nitroanilide (colorless) + H₂O --(Aminopeptidase)--> L-Leucine + p-Nitroaniline (yellow)

The amount of p-nitroaniline produced over time is a direct measure of the enzyme's activity. One unit of enzyme activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of L-leucine p-nitroanilide per minute under specified conditions of pH and temperature. sigmaaldrich.com

Methodological Refinements for Continuous Rate Determination

While endpoint assays, where the reaction is stopped after a fixed time, are useful, continuous rate determination provides a more dynamic and accurate measurement of enzyme kinetics. This method involves monitoring the increase in absorbance at 405 nm in real-time using a spectrophotometer equipped with a temperature-controlled cell holder. nih.govmarquette.edu

Several refinements enhance the reliability and sensitivity of this continuous assay:

Microplate Readers: The use of 96-well microplates allows for high-throughput screening of enzyme activity under various conditions or with different inhibitors. frontiersin.orgnih.gov This miniaturized format reduces reagent consumption and allows for simultaneous analysis of multiple samples.

Kinetic Data Analysis: Continuous monitoring provides a progress curve of product formation over time. The initial velocity (V₀) of the reaction, determined from the linear portion of this curve, is the most accurate measure of the enzyme's initial rate of activity before substrate depletion or product inhibition becomes significant. nih.gov

Substrate and Enzyme Concentrations: Optimizing the concentrations of both the substrate (L-Leucine-p-nitroanilide) and the enzyme is crucial. Substrate concentrations are typically set around the Michaelis constant (Km) value to ensure that the reaction rate is sensitive to changes in enzyme activity. nih.govnih.gov The enzyme concentration should be low enough to ensure the reaction rate is linear for a sufficient period.

Optimization of Reaction Conditions for L-Leucine-p-nitroanilide Hydrolysis

The catalytic activity of enzymes is highly dependent on the surrounding chemical and physical environment. Therefore, optimizing reaction conditions is paramount for accurate and reproducible measurements of L-Leucine-p-nitroanilide hydrolysis.

Effects of pH on Enzyme Activity and Substrate Stability

The pH of the reaction buffer has a profound impact on both the enzyme's activity and the stability of the L-Leucine-p-nitroanilide substrate.

Enzyme Activity: Most leucine aminopeptidases exhibit a bell-shaped pH-activity profile, with optimal activity typically occurring in the alkaline range, often between pH 7.0 and 9.0. mdpi.comkoreascience.kr For instance, leucine aminopeptidase from Bacillus kaustophilus shows optimal activity at pH 8.0, while the enzyme from kiwifruit is most active at pH 9. mdpi.comresearchgate.net The pH affects the ionization state of amino acid residues in the enzyme's active site and the substrate itself, which is crucial for proper binding and catalysis. nih.gov

Substrate Stability: L-Leucine-p-nitroanilide itself can be susceptible to hydrolysis at very high or low pH values, independent of enzymatic activity. It is important to assess the rate of non-enzymatic hydrolysis at the chosen pH to ensure that the measured activity is solely due to the enzyme. Studies have shown that the substrate is relatively stable in the neutral to moderately alkaline pH range where most assays are performed. nih.gov

Below is a table summarizing the optimal pH for L-Leucine-p-nitroanilide hydrolysis by various aminopeptidases:

| Enzyme Source | Optimal pH |

| Aeromonas proteolytica | 8.0 |

| Bacillus kaustophilus | 8.0 mdpi.com |

| Kiwifruit (Actinidia deliciosa) | 9.0 researchgate.net |

| Porcine Kidney | 8.0-10.0 nih.gov |

| Greater Amberjack (Seriola dumerili) | 7.5-8.0 frontiersin.org |

Temperature Optima and Thermal Stability Investigations

Temperature is another critical factor that influences the rate of enzymatic hydrolysis of L-Leucine-p-nitroanilide.

Temperature Optima: As with most chemical reactions, the rate of enzymatic hydrolysis increases with temperature up to a certain point. This is because higher temperatures increase the kinetic energy of both the enzyme and substrate molecules, leading to more frequent and energetic collisions. However, beyond the optimal temperature, the enzyme begins to denature, losing its three-dimensional structure and catalytic activity. The optimal temperature for leucine aminopeptidases can vary widely depending on the source organism. For example, the enzyme from Bacillus kaustophilus has an optimal temperature of 70°C, while the aminopeptidase from kiwifruit shows maximal activity at 37°C and 50°C, suggesting the presence of isozymes. mdpi.comnih.gov

Thermal Stability: Thermal stability refers to the enzyme's ability to resist denaturation at elevated temperatures. Investigating thermal stability involves pre-incubating the enzyme at various temperatures for a specific duration before measuring its residual activity. nih.gov For example, leucine aminopeptidase from the greater amberjack was found to be fairly stable at 40°C for one hour. frontiersin.org Some enzymes, particularly from thermophilic organisms, exhibit high thermal stability.

The following table presents the optimal temperatures for L-Leucine-p-nitroanilide hydrolysis by different aminopeptidases:

| Enzyme Source | Optimal Temperature (°C) |

| Bacillus kaustophilus | 70 mdpi.com |

| Kiwifruit (Actinidia deliciosa) | 37 and 50 nih.gov |

| Unnamed Bacterium | 60 koreascience.kr |

| Greater Amberjack (Seriola dumerili) | 50-60 frontiersin.org |

Impact of Buffer Composition and Cosolvents

The composition of the reaction buffer, including the type of buffering agent and the presence of cosolvents, can significantly affect the enzymatic hydrolysis of L-Leucine-p-nitroanilide.

Buffer Composition: Different buffer systems can influence enzyme activity even at the same pH. This is because the ions in the buffer can interact with the enzyme, potentially affecting its conformation or active site chemistry. For instance, the activity of leucine aminopeptidase from Bacillus kaustophilus at pH 8.0 varied when different buffers such as McIlvaine, potassium-phosphate, HEPES, and Tris-HCl were used, with potassium-phosphate buffer yielding the highest activity. mdpi.com Tricine buffer is also commonly used in assays for aminopeptidase activity. sigmaaldrich.commarquette.edu

Cosolvents: Cosolvents are organic solvents added to the aqueous buffer, often to dissolve hydrophobic substrates or inhibitors. However, they can also impact enzyme activity. Common cosolvents like methanol (B129727), ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO) have been studied for their effects on L-Leucine-p-nitroanilide hydrolysis. nih.gov While these cosolvents can be necessary, their concentration should be carefully optimized as they can lead to a decrease in the catalytic rate constant (kcat) and an increase in the Michaelis constant (KM). nih.gov For example, in one study, methanol was found to be a suitable cosolvent for cryoenzymological studies as it had a minimal effect on the enzyme's catalytic pathway. nih.gov

The table below shows the effect of different buffers on the relative activity of Bacillus kaustophilus leucine aminopeptidase at pH 8.0.

| Buffer (50 mM) | Relative Activity (%) |

| McIlvaine | Lower |

| Potassium-Phosphate | 100 |

| HEPES | Lower |

| Tris-HCl | Lower |

Note: "Lower" indicates that the activity was less than that observed in potassium-phosphate buffer.

Research Applications of L Leucine P Nitroanilide in Aminopeptidase Studies

Investigation of Aminopeptidase (B13392206) Expression and Activity in Diverse Biological Matrices

The application of L-leucine-p-nitroanilide extends across various biological disciplines, enabling researchers to profile and characterize aminopeptidase activity in a wide array of organisms and tissues.

In microbiology, L-leucine-p-nitroanilide is instrumental in identifying and characterizing aminopeptidases from a multitude of bacterial and fungal species. These enzymes are of interest for their roles in microbial physiology, pathogenesis, and their potential industrial applications. For instance, studies have utilized this substrate to determine the optimal conditions for aminopeptidase activity and to assess the impact of various inhibitors and metal ions on enzyme function.

Research on a leucyl aminopeptidase from Lysinibacillus sphaericus C3-41, expressed in Escherichia coli, employed L-leucine-p-nitroanilide to determine its activity. nih.gov The enzyme, designated Amp0279, exhibited optimal activity at 50°C and a pH of 8.0. nih.gov Similarly, the leucine (B10760876) aminopeptidase from the parasite Leishmania donovani (LdLAP), also expressed in E. coli, was characterized using L-leucine-p-nitroanilide, demonstrating amidolytic activity. acs.org In another study, extracellular leucine aminopeptidase produced by Aspergillus oryzae was assayed using N-succinyl-L-Leu-p-nitroanilide, a derivative of L-leucine-p-nitroanilide.

| Microbial Source | Enzyme | Optimal pH | Optimal Temperature (°C) | Additional Notes |

| Lysinibacillus sphaericus C3-41 | Amp0279 | 8.0 | 50 | Co2+-dependent aminopeptidase. nih.gov |

| Leishmania donovani | LdLAP | 8.0 | 45 | Activity enhanced by divalent manganese, cobalt, and nickel cations. acs.org |

| Aspergillus oryzae LL1 | Leucine Aminopeptidase | Not specified | Not specified | Activity was inhibited by divalent cations such as Pb2+. |

In plant science, L-leucine-p-nitroanilide is employed to investigate the roles of aminopeptidases in various physiological processes, including growth, development, and stress responses. Assays using this substrate have been crucial in understanding how aminopeptidase activity is modulated during events such as fruit ripening and in response to environmental stressors.

For example, a study on sweet pepper (Capsicum annuum L.) fruits utilized L-leucine-p-nitroanilide to characterize leucine aminopeptidase (LAP) activity during ripening. nih.gov The assay was conducted at 39°C in a potassium phosphate (B84403) buffer at pH 7.5. nih.gov Research on potato (Solanum tuberosum L.) involved the expression of a leucine aminopeptidase in E. coli and its biochemical characterization through the hydrolysis of L-leucine-p-nitroanilide. nih.gov This study found that the enzyme had the highest activity under alkaline conditions, with an optimum pH of around 10 and a maximal activity at 65°C. nih.gov Furthermore, aminopeptidase activity in tomato leaves was assessed using L-leucine-p-nitroanilide in response to various stress signals, including water deficit, salinity, and the application of methyl jasmonate and abscisic acid. nih.gov

| Plant Source | Tissue/Extract | Optimal pH | Optimal Temperature (°C) | Research Focus |

| Sweet Pepper (Capsicum annuum L.) | Fruit | 7.5 | 39 | Characterization of LAP activity during ripening. nih.gov |

| Potato (Solanum tuberosum L.) | Recombinant enzyme from cDNA | ~10 | 65 | Biochemical characterization of a LAP. nih.gov |

| Tomato | Leaves | 8.0 | Not specified | Response of aminopeptidase activity to stress signals. nih.gov |

L-leucine-p-nitroanilide is widely used in animal studies to characterize aminopeptidase activity in various tissues and biological fluids. This is significant for both basic research into protein metabolism and for clinical diagnostics, as altered aminopeptidase levels can be indicative of certain diseases.

The substrate has been used to determine intestinal leucine aminopeptidase activity in juvenile rainbow trout (Oncorhynchus mykiss). cenmed.comscientificlabs.iescientificlabs.co.uk In porcine kidney, L-leucine-p-nitroanilide has been used as a standard substrate to determine the inhibitory activity of phosphinotripeptides on leucylaminopeptidases. nih.gov Furthermore, commercial assay kits for determining leucine aminopeptidase (LAP) activity in serum or plasma utilize L-leucyl-p-nitroanilide as the substrate, where the release of p-nitroaniline is measured to quantify enzyme activity. elabscience.comassaygenie.comfujifilm.com Such assays are relevant in the diagnosis and monitoring of hepatobiliary diseases. assaygenie.com

| Animal Source | Tissue/Fluid | Application |

| Rainbow Trout (Oncorhynchus mykiss) | Intestine | Determination of leucine aminopeptidase activity. cenmed.comscientificlabs.iescientificlabs.co.uk |

| Porcine | Kidney | Standard substrate for inhibitor activity studies. nih.gov |

| Human, Dog, Rat, Monkey | Serum, Plasma | Clinical diagnostic assays for hepatobiliary diseases. elabscience.comassaygenie.com |

Enzyme Characterization and Purification Methodologies

Beyond its use in activity profiling, L-leucine-p-nitroanilide is a vital tool in the biochemical characterization and purification of aminopeptidases.

During the purification of aminopeptidases, it is essential to track the enzyme's activity across various purification steps to assess the efficiency of each step and to identify the fractions containing the highest concentration of the active enzyme. The straightforward and rapid nature of the L-leucine-p-nitroanilide assay makes it ideal for this purpose. Researchers can quickly measure the aminopeptidase activity in fractions obtained from techniques like ammonium (B1175870) sulfate (B86663) precipitation, ion-exchange chromatography, and size-exclusion chromatography.

A general method for detecting leucyl aminopeptidase activity after native polyacrylamide gel electrophoresis (PAGE) has been described. nih.gov This method is based on the enzymatic liberation of p-nitroaniline from L-leucine-p-nitroanilide within the gel, followed by diazotization and coupling with a chromogen to produce a visible pink azo dye at the location of the enzyme activity. nih.gov This technique allows for the visualization and quantification of enzyme activity directly in the gel, aiding in the assessment of purity and the identification of isoforms. nih.gov

| Purification Step | Monitored Parameter | Outcome |

| Column Chromatography Fractions | Aminopeptidase Activity | Identification of fractions with the highest enzyme concentration. |

| Native PAGE | In-gel Aminopeptidase Activity | Visualization and quantification of enzyme isoforms and assessment of purity. nih.gov |

The expression of aminopeptidases in recombinant systems, such as E. coli, allows for the production of large quantities of the enzyme for detailed functional studies. L-leucine-p-nitroanilide is a standard substrate for the functional characterization of these recombinant enzymes. It is used to determine key kinetic parameters, including the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

In the study of the recombinant leucyl aminopeptidase Amp0279 from Lysinibacillus sphaericus C3-41, L-leucine-p-nitroanilide was used to determine the Km value of the enzyme by measuring the absorbance at 405 nm with varying substrate concentrations. nih.gov The recombinant leucine aminopeptidase from Leishmania donovani (LdLAP) was also characterized using L-leucine-p-nitroanilide, with a determined Vmax of 232 μmol min-1 (mg protein)-1 and an S0.5 of 0.65 mM. acs.org

| Recombinant Enzyme | Source Organism | Kinetic Parameter | Value |

| Amp0279 | Lysinibacillus sphaericus C3-41 | Km | Determined via double reciprocal plot. nih.gov |

| LdLAP | Leishmania donovani | Vmax | 232 μmol min-1 (mg protein)-1 |

| S0.5 | 0.65 mM |

Development and Evaluation of Aminopeptidase Inhibitors

L-Leucine-p-nitroanilide serves as a foundational tool in the development and assessment of new aminopeptidase inhibitors. Its utility stems from the simplicity and reliability of the colorimetric assay it enables. When an aminopeptidase cleaves the amide bond in L-Leucine-p-nitroanilide, it releases p-nitroaniline, a chromogenic substance that produces a distinct yellow color. The intensity of this color, which can be quantified by measuring its absorbance at or around 405 nm, is directly proportional to the rate of the enzymatic reaction scirp.orgelabscience.com. This principle allows researchers to precisely measure the enzyme's activity and, consequently, the efficacy of potential inhibitors that disrupt this process.

Screening for Novel Inhibitory Compounds

The search for new therapeutic agents often begins with high-throughput screening (HTS) of large compound libraries to identify molecules that can modulate the activity of a specific enzyme target. The assay based on L-Leucine-p-nitroanilide is well-suited for this purpose in the context of aminopeptidase inhibitor discovery.

In a typical screening setup, the aminopeptidase enzyme is incubated with the substrate L-Leucine-p-nitroanilide in the presence of a test compound from a chemical library scirp.org. The reaction's progress is monitored by spectrophotometry. If a test compound is an effective inhibitor, it will decrease the rate of p-nitroaniline production, resulting in a lower absorbance reading compared to a control reaction without the inhibitor. The inhibition rate can be calculated to quantify the compound's effect scirp.org.

For instance, one study utilized this method to screen for new inhibitors of Aminopeptidase N (APN/CD13) scirp.org. The researchers used the supernatant from lysed K562-APN cells (a human cell line overexpressing the enzyme) as the enzyme source. This was incubated with various test compounds before the addition of the L-leucine-p-nitroanilide substrate. By measuring the absorbance at 405 nm, they successfully identified boroleucine and dino-leucine borate (B1201080) as novel APN inhibitors scirp.org. Similarly, this substrate has been employed in screening for inhibitors of insulin-regulated aminopeptidase sigmaaldrich.com.

The method's adaptability allows for various sources of the target enzyme, including purified enzymes from porcine kidney or recombinant proteins expressed in cell lines like K562-CD13 monoclonal cells, which provides a human-derived enzyme source for more clinically relevant results nih.govbioassaysys.com. The sensitivity and convenience of this assay make it a critical tool for the initial identification of promising inhibitory compounds from vast chemical libraries bioassaysys.comnih.gov.

| Identified Inhibitor | Target Aminopeptidase | Enzyme Source | Assay Principle |

|---|---|---|---|

| Boroleucine | Aminopeptidase N (APN/CD13) | Lysed K562-APN cells | Colorimetric measurement of p-nitroaniline release at 405 nm |

| Dino-leucine borate | Aminopeptidase N (APN/CD13) | Lysed K562-APN cells | Colorimetric measurement of p-nitroaniline release at 405 nm |

| Ubenimex | Aminopeptidase N (APN/CD13) | K562-CD13 monoclonal cells | Colorimetric detection of substrate hydrolysis inhibition |

Analysis of Inhibitor Potency and Selectivity

Once initial "hit" compounds are identified through screening, L-Leucine-p-nitroanilide is used for more detailed characterization of their inhibitory properties, specifically their potency and selectivity.

Potency is a measure of how much of an inhibitor is required to produce a given effect. A common metric for potency is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor that reduces the enzyme's activity by 50%. To determine the IC50, researchers conduct a series of assays with a fixed concentration of enzyme and L-Leucine-p-nitroanilide, but with varying concentrations of the inhibitor. The resulting dose-dependent inhibition curve allows for the calculation of the IC50 value nih.govacs.org. For example, the well-known aminopeptidase inhibitor Bestatin was found to have an IC50 value of 49.9 nM against leishmanial leucine aminopeptidase using this type of assay acs.org.

Another important parameter is the inhibition constant (Ki), which describes the binding affinity of the inhibitor to the enzyme. The Ki value and the mode of inhibition (e.g., competitive, non-competitive) can be determined through kinetic studies, often analyzed using graphical methods like the Lineweaver-Burk plot nih.gov. In these experiments, the reaction rate is measured at various concentrations of both the substrate (L-Leucine-p-nitroanilide) and the inhibitor. This approach was used to characterize a series of synthesized phosphinotripeptides as competitive inhibitors of leucine aminopeptidases nih.gov.

Selectivity refers to an inhibitor's ability to preferentially bind to one specific enzyme over others. This is a critical property for a therapeutic drug, as it helps to minimize off-target effects. L-Leucine-p-nitroanilide-based assays can be used to assess selectivity by testing the inhibitor against a panel of different aminopeptidases. For instance, researchers evaluated novel phosphinotripeptidic inhibitors against leucine aminopeptidases from two different species: porcine kidney (Sus scrofa, SsLAP) and barley (Hordeum vulgare, HvLAP). By determining the Ki values for each enzyme, they could assess the selectivity of their compounds, finding that careful selection of chemical residues could improve selectivity toward either the mammalian or plant enzyme nih.gov.

| Inhibitor Compound | Target Enzyme: Porcine Kidney LAP (SsLAP) Ki [μM] | Target Enzyme: Barley LAP (HvLAP) Ki [μM] | Inhibition Type |

|---|---|---|---|

| Phosphinotripeptide 1 | 14.8 ± 1.2 | 1.5 ± 0.2 | Competitive |

| Phosphinotripeptide 2 | 1.5 ± 0.2 | 0.9 ± 0.1 | Competitive |

| Phosphinotripeptide 3 | 1.0 ± 0.1 | 0.8 ± 0.1 | Competitive |

Data derived from studies on phosphinotripeptidic inhibitors. nih.gov

Innovations and Future Perspectives for L Leucine P Nitroanilide in Chemical Biology

Design and Synthesis of Advanced L-Leucine-p-nitroanilide Analogs

The core structure of L-Leucine-p-nitroanilide serves as a versatile scaffold for developing next-generation chemical probes. By modifying the p-nitroanilide reporter group or the leucine (B10760876) recognition element, scientists have created advanced tools tailored for specific applications, ranging from high-throughput screening to cellular imaging.

While the colorimetric assay using L-Leucine-p-nitroanilide is robust, its sensitivity can be limited, with a detection limit often above 1 µg/mL. nih.gov To overcome this, a primary focus of innovation has been the replacement of the p-nitroanilide moiety with fluorescent or luminescent reporters. These newer systems offer significantly enhanced sensitivity, enabling the detection of lower enzyme concentrations and facilitating high-throughput screening and cellular imaging. nih.govresearchgate.net

One approach involves using substituted aminopyridines as fluorescent reporters. These molecules exhibit high quantum yields, large Stokes' shifts, and better aqueous solubility compared to traditional fluorophores like amino-coumarins. nih.gov Another strategy employs a spirocyclization mechanism with reporters like hydroxymethyl rhodamine green (HMRG) to create probes that are "turned on" by enzymatic cleavage. mdpi.com For instance, the probe Leu-HMRG has been developed for the specific detection of LAP activity. researchgate.net Other advanced designs include probes based on 2-dicyanomethylene-3-cyano-2,5-dihydrofuran (DCDHF), such as DCDHF-Leu, which shows a tenfold increase in fluorescence upon interaction with LAP. mdpi.com These developments have produced a new generation of probes with superior photophysical properties for studying LAPs. researchgate.netmdpi.com

| Reporter System Type | Example Probe | Key Features | Application |

| Substituted Aminopyridines | Not specified | High fluorescence, good aqueous solubility, smaller size. nih.gov | Sensitive detection of LAP activity. nih.gov |

| Rhodamine Analog | Leu-HMRG | Utilizes spirocyclization design strategy for "turn-on" fluorescence. researchgate.netmdpi.com | Imaging LAP in cells and differentiating disease models. researchgate.net |

| Dicyanomethylene-4H-pyran | DCM-Leu | L-leucine unit acts as both a recognition moiety and a fluorescence quencher. mdpi.com | Intracellular imaging and 3D confocal microscopy of LAP. mdpi.com |

| Aggregation-Induced Emission (AIE) | DPA-TPE-Leu | Employs a tetraphenylethylene (B103901) (TPE) core for high resistance to photobleaching and enhanced sensitivity. mdpi.com | Detecting LAP activity in cells and tumor tissues. mdpi.com |

The versatility of the L-Leucine-p-nitroanilide structure allows for modifications that extend its utility beyond standard leucine aminopeptidases. By altering the amino acid component, substrates can be designed to probe the specificity of various exopeptidases. This principle is fundamental in creating substrate libraries for activity profiling of different aminopeptidases in cell lysates. researchgate.net

Furthermore, the core concept has been adapted to create inhibitors for related enzymes. For example, phosphinate pseudopeptides, which mimic the tetrahedral transition state of amide bond hydrolysis, have been developed as potent inhibitors of metallo-dependent LAPs. nih.gov In these structures, the scissile amide bond is replaced by a phosphinate moiety, creating a stable analog that binds tightly to the enzyme's active site. nih.gov Researchers have synthesized phosphinotripeptides and tested their inhibitory activity against LAPs from different species, such as porcine kidney and barley seeds, using L-Leucine-p-nitroanilide in competitive assays to determine inhibition constants (Ki). nih.gov This demonstrates how the foundational substrate has inspired the creation of tools to target a broader range of peptidases for therapeutic and research purposes.

Emerging Methodological Advancements

The study of enzyme-substrate interactions has been greatly enhanced by the integration of modern biophysical and computational techniques. These methods provide a deeper understanding of the molecular events underlying enzyme catalysis and inhibition, moving beyond simple measurements of reaction rates.

The hydrolysis of L-Leucine-p-nitroanilide is classically monitored using UV-Vis spectroscopy, which measures the increase in absorbance at 405 nm due to the release of the p-nitroaniline product. scirp.orgmarquette.edu This straightforward technique remains a cornerstone for determining enzyme kinetics, including parameters like the Michaelis constant (Km) and the catalytic constant (kcat). marquette.edunih.gov

Beyond standard spectrophotometry, biophysical methods are crucial for a more detailed analysis of enzyme-ligand interactions. x-mol.com For instance, when evaluating the potency of newly synthesized inhibitors, UV-Vis spectroscopy is used to measure how these compounds affect the rate of L-Leucine-p-nitroanilide hydrolysis. nih.gov By measuring reaction rates at various substrate and inhibitor concentrations, researchers can determine key inhibitory parameters and elucidate the mechanism of inhibition through graphical analyses like Lineweaver-Burk plots. nih.gov Similarly, fluorescence spectroscopy is the primary technique used to characterize the advanced fluorescent probes described in section 5.1.1, allowing for highly sensitive measurement of enzymatic activity. nih.govnih.gov These biophysical approaches are essential for quantifying the dynamics of enzyme-substrate and enzyme-inhibitor interactions. researchgate.net

Computational modeling has become an indispensable tool for visualizing and understanding the interactions between L-Leucine-p-nitroanilide and the active sites of aminopeptidases at an atomic level. Molecular docking simulations are frequently used to predict the binding mode of the substrate within the enzyme's catalytic pocket. nih.gov

In a study of an aminopeptidase (B13392206) (Amp0279), molecular docking was used to simulate the interaction with L-leucine-4-nitroanilide. nih.gov The analysis identified key amino acid residues responsible for binding the substrate through forces such as hydrogen bonds and π-cation interactions. nih.gov These computational predictions guided further experimental work, where site-directed mutagenesis was used to alter the identified residues. The subsequent kinetic analysis of the mutant enzymes, using L-Leucine-p-nitroanilide as the substrate, confirmed the functional importance of the residues predicted by the docking study. nih.gov Such integrated computational and experimental approaches provide powerful insights into the structure-function relationships governing substrate recognition and catalysis, aiding in the rational design of more potent inhibitors or engineered enzymes. nih.gov

| Computational Technique | Application | Key Findings/Insights | Reference Enzyme |

| Molecular Docking | Predicting the binding mode of L-leucine-4-nitroanilide in the enzyme active site. nih.gov | Identification of key amino acid residues forming hydrogen bonds and π-cation interactions with the substrate. nih.gov | Amp0279 from Lysinibacillus sphaericus nih.gov |

| Molecular Modeling | Generating 3D structures of enzymes for which no crystal structure exists. nih.gov | Creation of models (e.g., for porcine and barley LAP) based on homologous structures (bovine and tomato LAP) to enable docking studies. nih.gov | Porcine Kidney LAP (SsLAP), Barley LAP (HvLAP) nih.gov |

Expanding Research Frontiers for Aminopeptidase Function

The ongoing development of probes derived from L-Leucine-p-nitroanilide is pushing the boundaries of aminopeptidase research. Leucine aminopeptidases are implicated in a wide array of biological processes, including protein degradation, antigen presentation, and tumor cell invasion. marquette.eduscirp.orgresearchgate.net The availability of highly sensitive and specific substrates allows researchers to investigate the subtle roles of these enzymes in complex physiological and pathological states.

For example, abnormal LAP levels are associated with various diseases, including cancer and liver injury, making them valuable as potential diagnostic and prognostic biomarkers. nih.govresearchgate.net The development of sensitive fluorescent probes enables the detection of LAP activity directly in cell lysates, in living cells, and even in animal models of disease. researchgate.netmdpi.com This opens up new avenues for understanding how aminopeptidase activity is regulated in different cellular compartments and how it contributes to disease progression. Furthermore, these advanced tools are critical for screening and identifying novel and selective LAP inhibitors, which could serve as chemical probes to dissect enzyme function or as lead compounds for new therapeutic strategies. nih.govscirp.orgscirp.org The continued innovation in substrate design based on the L-Leucine-p-nitroanilide scaffold will undoubtedly fuel future discoveries in the diverse and critical functions of aminopeptidases. researchgate.net

Exploration of Aminopeptidase Roles in Cellular Processes

L-Leucine-p-nitroanilide serves as a crucial chromogenic substrate for studying the activity of aminopeptidases, a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. nih.gov These enzymes are fundamental to numerous cellular processes across all domains of life. capes.gov.br The hydrolysis of L-Leucine-p-nitroanilide by these enzymes releases p-nitroaniline, a yellow-colored compound, allowing for a straightforward spectrophotometric assay of enzyme activity. nih.govsigmaaldrich.com This has facilitated extensive research into the diverse roles of aminopeptidases.

Aminopeptidases are not merely involved in general protein turnover and digestion; they are key regulators in a multitude of specific pathways. researchgate.net Their functions include protein maturation, degradation of signaling peptides, and regulation of hormone levels. nih.gov In mammals, aminopeptidases are integral to the processing of peptides for presentation by the Major Histocompatibility Complex (MHC) class I, a critical step in the adaptive immune response. researchgate.netnih.gov They also modulate the activity of bioactive peptides such as oxytocin, vasopressin, and enkephalins by trimming their N-terminal residues. researchgate.netnih.gov

The functional diversity of aminopeptidases is also evident in other organisms. In microbes, for instance, M17 family leucine aminopeptidases (LAPs) are involved in proteolysis and have also evolved to function as DNA-binding transcriptional repressors, controlling processes like toxin biosynthesis. researchgate.netnih.gov In the plant kingdom, aminopeptidases are implicated in defense mechanisms against pathogens and herbivores, as well as in developmental processes such as meiosis and potentially in membrane transport of auxin receptors. researchgate.netnih.gov The use of L-Leucine-p-nitroanilide has been instrumental in characterizing these enzymes and elucidating their contributions to cellular homeostasis and signaling.

The table below summarizes the varied roles of aminopeptidases in different organisms, often studied using substrates like L-Leucine-p-nitroanilide.

| Organism Group | Cellular Process | Specific Examples of Roles |

| Mammals | Immune Response | Processing of peptides for MHC Class I antigen presentation. researchgate.netnih.gov |

| Neuroendocrine Regulation | Processing and inactivation of bioactive peptides (e.g., oxytocin, vasopressin, enkephalins). researchgate.netnih.gov | |

| Vesicular Trafficking | Involvement in the transport of vesicles to the plasma membrane. researchgate.netnih.gov | |

| Microbes | Gene Regulation | M17 LAPs act as transcriptional repressors (e.g., controlling cholera toxin biosynthesis). researchgate.netnih.gov |

| Genetic Recombination | Mediate site-specific recombination in plasmids and phages. researchgate.netnih.gov | |

| Protein Metabolism | General proteolysis and peptide turnover. researchgate.net | |

| Plants | Defense | Roles in response to wounding and pathogen attack. researchgate.netnih.gov |

| Development & Signaling | Implicated in meiosis and membrane transport of auxin receptors. researchgate.netnih.gov |

Potential as a Research Tool in Drug Discovery and Chemical Biology

In the fields of drug discovery and chemical biology, L-Leucine-p-nitroanilide is an invaluable tool, primarily for its application as a standard substrate in enzyme assays. nih.gov Its utility stems from the simple and robust colorimetric method it enables for measuring the activity of leucine aminopeptidases (LAPs) and other related proteases. targetmol.com This characteristic makes it highly suitable for high-throughput screening (HTS), a cornerstone of modern drug discovery aimed at identifying novel enzyme inhibitors from large compound libraries. drugtargetreview.com

The principle of using L-Leucine-p-nitroanilide in inhibitor screening is straightforward: the rate of p-nitroaniline production is measured in the presence and absence of potential inhibitory compounds. A reduction in the rate of hydrolysis indicates that the test compound interferes with the enzyme's catalytic activity. This approach has been successfully employed to identify and characterize inhibitors for various aminopeptidases. For example, it was used as the standard substrate to determine the inhibitory activity and mechanism of phosphinotripeptides against leucine aminopeptidases from porcine kidney and barley seeds. nih.gov Similarly, it has been utilized in insulin-regulated aminopeptidase inhibition assays to screen for new drug-like inhibitors. sigmaaldrich.com

Beyond primary screening, L-Leucine-p-nitroanilide is essential for detailed mechanistic and kinetic studies of enzyme inhibition. By measuring enzyme kinetics at various substrate and inhibitor concentrations, researchers can determine key parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive). nih.gov This detailed information is critical for the structure-activity relationship (SAR) studies that guide the optimization of lead compounds into potent and selective drug candidates. The compound is also used in molecular biology research to validate the activity of engineered or mutated enzymes, where it helps to correlate structural changes with functional outcomes. nih.gov

The table below presents findings from selected research studies where L-Leucine-p-nitroanilide was a key component of the experimental design.

| Enzyme/Organism Studied | Research Focus | Key Findings/Parameters Determined |

| Leishmanial Leucine Aminopeptidase (LdLAP) | Enzyme Characterization | Optimal activity at pH 8.0; Vmax of 232 µmol min⁻¹ (mg protein)⁻¹; S₀.₅ of 0.65 mM. acs.org |

| Porcine Kidney & Barley Seed Leucylaminopeptidases | Inhibitor Screening | Used to identify and characterize phosphinotripeptidic compounds as competitive inhibitors. nih.gov |

| Thiol Proteinases (Papain, Ficin, Bromelain) | Substrate Characterization (using a related compound, PFLNA) | Determined Michaelis-Menten constants (Km): Papain (0.34 mM), Ficin (0.43 mM), Bromelain (0.30 mM). nih.gov |

| Aminopeptidase from Lysinibacillus sphaericus (Amp0279) | Protein Engineering | Used in activity assays to analyze the effect of site-directed mutagenesis on substrate binding and catalysis. nih.gov |

| Insulin-Regulated Aminopeptidase (IRAP) | Small-Molecule Screening | Employed in assays to identify novel drug-like inhibitors of IRAP. sigmaaldrich.com |

| PFLNA (L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide) is a structurally related chromogenic substrate designed for thiol proteinases, demonstrating the broader utility of the p-nitroanilide reporter group in enzyme assays. nih.gov |

Q & A

Q. What is the standard protocol for quantifying aminopeptidase activity using L-Leucine-p-nitroanilide?

Methodological Answer: L-Leucine-p-nitroanilide is hydrolyzed by aminopeptidases to release p-nitroaniline, detectable spectrophotometrically at 405–410 nm. A typical assay involves:

- Substrate concentration : 1–4 mM in Tris-HCl buffer (pH 7.5, 150 mM NaCl) .

- Enzyme concentration : 50 nM recombinant enzyme (e.g., AnAPN1) .

- Detection : Monitor absorbance every 30 seconds for 30 minutes at 25–37°C .

- Data normalization : Express activity as nmol/min/mg protein using extinction coefficients for p-nitroaniline (e.g., ε = 9,900 M⁻¹cm⁻¹) .

Q. How is L-Leucine-p-nitroanilide used to define enzyme units in peptidase studies?

Methodological Answer: One enzyme unit (e.g., LAPU) is defined as the amount of enzyme that hydrolyzes 1 μmol of L-Leucine-p-nitroanilide per minute under standardized conditions (pH 7.5, 37°C). This requires:

- Calibration : Linear regression of absorbance vs. time to calculate initial reaction velocity .

- Validation : Confirmation via Michaelis-Menten kinetics to ensure substrate saturation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in aminopeptidase activity measurements when using L-Leucine-p-nitroanilide?

Methodological Answer: Contradictions may arise from:

- Interference by related enzymes (e.g., aminopeptidase N or IRAP): Use selective inhibitors like 1,10-phenanthroline (10 mM) to chelate metal ions critical for metallopeptidase activity .

- Substrate specificity : Validate results with orthogonal assays (e.g., lysyl-AMC-glutathione hydrolysis) .

- pH optimization : Test activity across pH 6.0–9.5 to identify enzyme-specific optima .

Q. What experimental strategies improve the discrimination of IRAP vs. aminopeptidase N activity with L-Leucine-p-nitroanilide?

Methodological Answer: To enhance specificity:

- Inhibitor profiling : Compare inhibition by Ang IV (IRAP-specific) vs. bestatin (broad-spectrum aminopeptidase inhibitor) .

- Metal ion dependence : Pre-treat enzymes with 1,10-phenanthroline and reactivate with Mn²⁺ (10 mM), which selectively restores IRAP activity .

- Immunoassays : Combine enzymatic assays with anti-IRAP antibodies for cross-validation .

Q. How do kinetic parameters of L-Leucine-p-nitroanilide hydrolysis vary under different metal ion conditions?

Methodological Answer: Metal ions modulate enzyme kinetics:

- Mn²⁺ effects : At 1 mM MnCl₂, AnAPN1 shows a Kₘ of 0.5–1.0 mM for L-Leucine-p-nitroanilide. At 10 mM MnCl₂, Kₘ decreases due to enhanced substrate affinity .

- Competitive inhibition : Test Zn²⁺ or Co²⁺ to identify non-competitive vs. uncompetitive inhibition patterns .

Methodological Optimization Questions

Q. How to troubleshoot low signal-to-noise ratios in L-Leucine-p-nitroanilide-based assays?

Methodological Answer:

Q. What are the advantages and limitations of L-Leucine-p-nitroanilide compared to fluorogenic substrates?

Methodological Answer:

- Advantages :

- Limitations :

- Lower sensitivity than fluorogenic substrates (e.g., AMC derivatives) .

- Susceptibility to interference from colored sample components .

Data Interpretation & Validation

Q. How to validate kinetic data obtained from L-Leucine-p-nitroanilide hydrolysis assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.